molecular formula C11H14N4O B7512089 N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide

N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide

Numéro de catalogue B7512089
Poids moléculaire: 218.26 g/mol
Clé InChI: VZQNPIPHRRUGTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as TAK-242, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TAK-242 was first synthesized in 2003 by researchers at Takeda Pharmaceutical Company Limited, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mécanisme D'action

N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide acts as a selective inhibitor of TLR4 signaling by binding to the intracellular domain of the receptor and preventing the recruitment of adaptor proteins necessary for downstream signaling. This results in the inhibition of the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response associated with TLR4 activation.
Biochemical and Physiological Effects
Studies have shown that N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide can effectively inhibit TLR4 signaling in a variety of cell types, including macrophages, dendritic cells, and epithelial cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8. In addition, N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide is its selectivity for TLR4 signaling, which allows for the inhibition of the inflammatory response associated with TLR4 activation without affecting other signaling pathways. However, one limitation of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide is its relatively short half-life, which requires frequent dosing in animal models.

Orientations Futures

There are several potential future directions for research on N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of interest is the development of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide analogs with improved pharmacokinetic properties, such as longer half-lives and increased bioavailability. Another potential direction is the investigation of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in the use of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide in combination with other therapies to enhance its anti-inflammatory effects.

Méthodes De Synthèse

The synthesis of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide involves several steps, including the reaction of 3,4-dimethylpyrazole with 2-chloro-3-pyridinecarboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and triethylamine. The resulting compound is then subjected to a series of purification steps to yield N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide in its final form.

Applications De Recherche Scientifique

N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on the use of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide as an inhibitor of Toll-like receptor 4 (TLR4), a key component of the innate immune system. TLR4 plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), and its activation can lead to the production of pro-inflammatory cytokines and chemokines.

Propriétés

IUPAC Name

N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7-9-5-8(11(16)14(2)3)6-12-10(9)15(4)13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQNPIPHRRUGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.